Si-TMT

Vue d'ensemble

Description

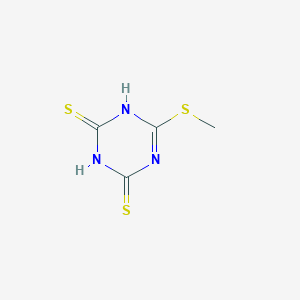

2,4,6-Trimercaptotriazine Silica Gel: (Si-TMT) is a silica-bound equivalent of 2,4,6-trimercaptotriazine. It is widely recognized for its efficiency in scavenging residual palladium from palladium-catalyzed reactions. The functional group in this compound is attached to a bioanalytical grade silica platform, ensuring that the use of this material does not introduce impurities to the reaction system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Si-TMT is synthesized by attaching 2,4,6-trimercaptotriazine to a silica gel platform. The typical scavenging conditions involve using 3-5 equivalents of this compound relative to the palladium content, with a reaction time of 30 minutes at room temperature. The reaction can be performed in a fixed bed or batch format .

Industrial Production Methods: this compound is produced on an industrial scale by companies like BiotageThe material is then functionalized with 2,4,6-trimercaptotriazine, resulting in a robust, non-swelling adsorbent suitable for restricted volume environments and fixed bed applications .

Analyse Des Réactions Chimiques

Types of Reactions: Si-TMT primarily undergoes scavenging reactions, where it efficiently removes residual palladium from palladium-catalyzed reactions. These reactions include Suzuki-Miyaura cross-coupling reactions, Heck reactions, Buchwald aminations, Wacker-type oxidation, hydrogenation, allylation, reductive deallylation, and indole formation .

Common Reagents and Conditions: The common reagents used in these reactions include palladium acetate, dichlorobis(triphenylphosphine) palladium (II), and tetrakis(triphenylphosphine) palladium (0). The reactions are typically carried out at room temperature, with this compound being added in a batch mode or as a fixed bed in a cartridge .

Major Products: The major products formed from these reactions are the desired organic compounds with significantly reduced palladium content, meeting the stringent requirements for active pharmaceutical ingredients .

Applications De Recherche Scientifique

Key Applications

-

Metal Scavenging in Chemical Synthesis

- Si-TMT is primarily used to remove residual metals such as palladium from pharmaceutical active pharmaceutical ingredients (APIs) and intermediates. It is particularly effective in processes involving palladium-catalyzed reactions, where it can achieve over 99% removal efficiency .

- The compound can be utilized in various modes:

- Environmental Applications

- Analytical Chemistry

Performance Analysis

The effectiveness of this compound has been documented through various studies and case analyses. Below is a summary table comparing the performance of this compound against other metal scavengers:

| Scavenger | Metal Scavenged | Efficiency (%) | Application Type |

|---|---|---|---|

| This compound | Palladium | >99% | Batch/Flow |

| Si-Thiol (Biotage) | Palladium | 91% | Batch |

| Competitor S | Palladium | 82% | Flow |

| MP-TMT | Palladium | 71% | Batch |

Case Studies

-

AstraZeneca's Use of this compound

- In a notable application at AstraZeneca, this compound was employed to scavenge palladium from a series of reactions involving complex organic syntheses. The results indicated that this compound not only removed palladium effectively but also preserved the integrity of the products with minimal loss during purification .

-

Biotage's Implementation

- Biotage has integrated this compound into its metal scavenging toolkit, demonstrating its utility across various industrial applications. Their studies showed that this compound outperformed traditional methods such as distillation and recrystallization in terms of efficiency and product recovery rates .

Mécanisme D'action

Si-TMT exerts its effects through the functional group of 2,4,6-trimercaptotriazine, which binds to palladium atoms in the reaction mixture. This binding effectively removes the palladium from the mixture, preventing it from contaminating the final product. The silica gel platform provides a stable and inert support for the functional group, ensuring that the scavenging process does not introduce impurities .

Comparaison Avec Des Composés Similaires

MP-TMT: A polymeric resin variant of this compound, which also efficiently scavenges residual palladium from reactions

SiliaMetS Thiol: Another metal scavenger that reduces palladium levels by one to two orders of magnitude.

SEM26: A metal scavenger that is effective in reducing palladium levels.

Uniqueness of this compound: this compound is unique due to its silica gel platform, which provides several advantages:

Solvent Independence: this compound neither shrinks nor swells in solvent, making it ideal for limited volume development reactors

Fast Kinetics: The functional groups are on the surface and in pores of the silica, ensuring that the rate of reaction is not controlled by diffusion

Simplified Workflow: this compound can be added to a reaction in batch mode or as a fixed bed in a cartridge, providing flexibility in its application

Activité Biologique

Si-TMT, a compound derived from the integration of silicon (Si) and tandem mass tagging (TMT) technology, has garnered attention for its biological activities, particularly in the context of proteomics and its potential applications in various fields such as agriculture, medicine, and biotechnology. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Overview of this compound

This compound is primarily known for its role in quantitative proteomic analyses. TMT technology allows for the labeling of proteins, enabling the simultaneous quantification of multiple samples in a single experiment. This method is essential in understanding protein interactions, modifications, and functions within biological systems.

Key Biological Activities

1. Proteomic Analysis

this compound has been utilized extensively in proteomic studies to analyze post-translational modifications (PTMs), such as acetylation. For instance, a study involving the biocontrol fungus Clonostachys chloroleuca demonstrated that this compound could identify over 1,400 lysine acetylation sites across various proteins. These modifications were linked to significant biological processes including metabolic regulation and stress responses .

2. Metabolic Pathway Insights

Research employing this compound has revealed insights into metabolic pathways affected by various treatments. For example, a study on psoriasis treatment showed that this compound could elucidate the protective effects of specific herbal formulations by analyzing changes in the proteome related to autophagy and inflammation .

3. Applications in Agriculture

this compound's application extends to agricultural research, where it aids in understanding plant responses to environmental stressors. The identification of proteins involved in stress responses can lead to improved crop resilience through targeted breeding or genetic modification.

Case Study 1: Acetylome Analysis in Fungi

A detailed study used this compound to construct a lysine acetylome of C. chloroleuca, identifying 740 proteins with differentially modified acetylation sites during mycoparasitism. The research highlighted that these modifications were crucial for regulating protein interactions and enhancing virulence against pathogens like Sclerotinia sclerotiorum.

| Protein Name | Kac Sites Identified | Functional Role |

|---|---|---|

| Protein A | 10 | Metabolism |

| Protein B | 15 | Stress Response |

| Protein C | 8 | Cell Wall Integrity |

Case Study 2: Psoriasis Treatment

In another investigation, this compound was employed to analyze the effects of Jueyin granules on psoriasis models. The quantitative proteomic analysis revealed significant changes in protein expression linked to inflammation and cellular repair mechanisms.

| Protein Name | Fold Change | Pathway Involved |

|---|---|---|

| Protein D | 2.5 | Inflammatory Response |

| Protein E | 1.8 | Cell Proliferation |

| Protein F | 3.0 | Apoptosis Regulation |

Research Findings

Recent studies have consistently shown that this compound can effectively quantify protein modifications under various conditions, providing insights into complex biological processes:

- Differential Regulation : Research indicates that specific acetylated proteins are differentially regulated during stress responses, suggesting their potential as biomarkers for disease states.

- Functional Enrichment : Gene Ontology (GO) analyses from this compound studies reveal that most identified proteins are involved in metabolic processes and cellular signaling pathways .

Propriétés

IUPAC Name |

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRDIFOZBJEFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480642 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226494-16-1 | |

| Record name | Si-TMT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4,5-Trimethylthiazole (TMT) exposure affect puberty onset in female mice?

A1: The research indicates that chronic exposure to TMT, a component of predator odor, leads to a significant delay in puberty onset in female mice. [] This delay is observed through a later first estrus (an indicator of puberty) in TMT-exposed mice compared to the control group. [] The study suggests that TMT exposure triggers stress responses, potentially impacting the hormonal regulation of puberty, specifically by reducing the frequency of luteinizing hormone (LH) pulses. []

Q2: What are the behavioral effects observed in female mice exposed to TMT?

A2: Alongside delayed puberty, TMT exposure also resulted in increased anxiety-like behaviors in the mice. [] This was evident in their reduced exploration of open spaces in the Elevated Plus Maze and Light/Dark Box tests, as well as decreased social interaction time. [] This suggests that TMT, as a stressor, not only impacts physiological development but also induces behavioral changes associated with anxiety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.